molecular formula C5H13ClN2O2S B2668154 (3S)-Piperidine-3-sulfonamide;hydrochloride CAS No. 2322932-58-9

(3S)-Piperidine-3-sulfonamide;hydrochloride

Cat. No.: B2668154
CAS No.: 2322932-58-9
M. Wt: 200.68
InChI Key: MMEMQBKTAIAORE-JEDNCBNOSA-N
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Description

(3S)-Piperidine-3-sulfonamide;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a sulfonamide group attached to the piperidine ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-Piperidine-3-sulfonamide;hydrochloride typically involves the reaction of piperidine with sulfonamide under specific conditions. One common method includes the use of a sulfonyl chloride derivative in the presence of a base to facilitate the formation of the sulfonamide group. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining consistent quality. The use of automated systems and advanced purification techniques ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

(3S)-Piperidine-3-sulfonamide;hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

(3S)-Piperidine-3-sulfonamide;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3S)-Piperidine-3-sulfonamide;hydrochloride involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with biological molecules, leading to inhibition of enzyme activity or modulation of receptor function. The compound may also interact with cellular pathways involved in signal transduction, affecting various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Piperidine-4-sulfonamide: Similar structure but with the sulfonamide group at a different position.

    N-Methylpiperidine-3-sulfonamide: Contains an additional methyl group on the piperidine ring.

    Piperidine-3-sulfonic acid: The sulfonamide group is replaced by a sulfonic acid group.

Uniqueness

(3S)-Piperidine-3-sulfonamide;hydrochloride is unique due to its specific stereochemistry and the presence of the sulfonamide group at the 3-position of the piperidine ring. This configuration imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

(3S)-piperidine-3-sulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2S.ClH/c6-10(8,9)5-2-1-3-7-4-5;/h5,7H,1-4H2,(H2,6,8,9);1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMEMQBKTAIAORE-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)S(=O)(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)S(=O)(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2322932-58-9
Record name (3S)-piperidine-3-sulfonamide hydrochloride
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